Product packaging for Benzene-1,2,3-triamine(Cat. No.:CAS No. 608-32-2)

Benzene-1,2,3-triamine

Cat. No.: B1222852
CAS No.: 608-32-2
M. Wt: 123.16 g/mol
InChI Key: RUOKPLVTMFHRJE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry Research

Aromatic amines are a cornerstone of modern chemical research, with applications spanning from pharmaceuticals to materials science. ijpsr.com Within this broad class of compounds, Benzene-1,2,3-triamine is distinguished by its vicinal (adjacent) arrangement of three primary amine groups on a benzene (B151609) ring. nih.govchemicalbook.com This specific substitution pattern significantly influences its electronic properties, reactivity, and potential as a building block in synthesis.

Research into aromatic amines often focuses on how the number and position of amine substituents affect the molecule's properties. For instance, the symmetrical arrangement of amines in Benzene-1,3,5-triamine leads to different chemical behaviors compared to the vicinal arrangement in this compound. The close proximity of the amino groups in the 1,2,3-isomer introduces steric and electronic interactions that are absent in its 1,3,5- and 1,2,4-isomers. smolecule.com These interactions can influence the compound's basicity, nucleophilicity, and its ability to act as a ligand in coordination chemistry.

Historical Trajectory of Research on this compound and its Analogs

The synthesis of triaminobenzene derivatives has historically been achieved through the catalytic hydrogenation of the corresponding nitroarenes. researchgate.net For instance, the reduction of 3-nitrobenzene-1,2-diamine (B188712) is a known route to produce 1,2,3-triaminobenzene. This method remains a fundamental approach in accessing these compounds.

Early research into triaminobenzenes was often driven by their potential as precursors to dyes and pigments. researchgate.net However, the scope of investigation has since expanded significantly. The unique arrangement of functional groups in compounds like this compound and its analogs has made them attractive for more complex synthetic applications.

In recent decades, research has explored the use of triaminobenzene derivatives in various fields. For example, the symmetrical isomer, 1,3,5-triaminobenzene, has been studied for its role in the formation of metal-organic frameworks (MOFs) and as a building block for polymers. smolecule.com While direct research on this compound itself is less extensive, studies on related vicinal polyamines provide valuable insights. The development of synthetic methods for vicinal diamines and triamines has been a continuous area of interest, driven by their prevalence in biologically active compounds and their utility as synthetic intermediates. mdpi.comresearchgate.net

The exploration of hindered triaminobenzene derivatives, such as 1,3,5-tris(diisopropylamino)benzene, has led to the synthesis of stable cationic radicals, which have applications in the study of solid-state magnetic properties. tandfonline.com This highlights a shift from traditional applications towards more advanced materials science.

Significance of Vicinal Triamine Architectures in Organic Synthesis

The vicinal arrangement of three amine groups on a benzene ring, as seen in this compound, presents a unique and valuable structural motif for organic synthesis. This architecture offers several key advantages:

Versatile Building Blocks: Vicinal amines are recognized as important building blocks in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. mdpi.comresearchgate.net The presence of multiple, closely spaced reactive sites allows for the construction of intricate molecular frameworks.

Ligand Design: The adjacent amine groups can act as a tridentate ligand, capable of coordinating with metal ions. This property makes this compound and its derivatives potential candidates for the design of novel catalysts and metal complexes. smolecule.com

Precursors to Heterocycles: The vicinal triamine structure is a precursor to various heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of benzimidazoles and other fused ring systems, which are common scaffolds in medicinal chemistry.

Polymer Chemistry: The multiple amine functionalities can participate in polymerization reactions, such as polycondensation, to create cross-linked polymers with specific properties. smolecule.com

The stereoselective synthesis of vicinal triamines is an active area of research, as the spatial arrangement of the amine groups is crucial for their function in many applications. researchgate.net The development of methods to control the stereochemistry of these systems is essential for their use in asymmetric catalysis and the synthesis of chiral molecules.

Overview of Current Research Gaps and Opportunities for this compound

While the broader field of aromatic amines is well-studied, specific research on this compound is comparatively limited. smolecule.com This presents several opportunities for future investigation:

Exploration of Synthetic Utility: There is a need for more extensive exploration of this compound as a building block in organic synthesis. Its potential for creating novel heterocyclic compounds, polymers, and functional materials remains largely untapped. smolecule.com

Coordination Chemistry: A thorough investigation into the coordination chemistry of this compound with a variety of metal ions could lead to the discovery of new catalysts with unique reactivity and selectivity.

Materials Science Applications: The potential of this compound in materials science is an area ripe for exploration. Its vicinal triamine structure could be leveraged to create materials with interesting electronic, optical, or porous properties. smolecule.com For instance, its incorporation into covalent organic frameworks (COFs) could lead to materials with applications in gas storage or catalysis, similar to what has been observed for other triaminobenzene isomers. smolecule.com

Comparative Studies: Systematic comparative studies between this compound and its isomers (1,2,4- and 1,3,5-triaminobenzene) would provide valuable insights into how the substitution pattern influences the chemical and physical properties of these compounds.

The following table summarizes some key properties of this compound:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
CAS Number608-32-2

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1222852 Benzene-1,2,3-triamine CAS No. 608-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,2,3-triamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-2-1-3-5(8)6(4)9/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOKPLVTMFHRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870677
Record name 1,2,3-Triaminobenzene
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-32-2, 30350-48-2
Record name 1,2,3-Benzenetriamine
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Record name 1,2,3-Benzenetriamine
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Record name Benzenetriamine
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Record name 1,3-Benzenetriamine
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Record name 1,2,3-Triaminobenzene
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Record name 1,2,3-BENZENETRIAMINE
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Synthetic Methodologies for Benzene 1,2,3 Triamine and Precursors

Strategies for ortho-Directed Triamination of Benzene (B151609) Systems

Achieving a 1,2,3-trisubstitution pattern with amino groups on a benzene ring requires precise control over the regioselectivity of the amination reactions.

Directly introducing three amino groups in a vicinal arrangement on a benzene ring is a challenging synthetic transformation. Current methodologies for direct C-H amination of benzene are generally not selective enough to produce Benzene-1,2,3-triamine as a primary product. These reactions often result in mixtures of isomers and different degrees of amination.

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compounds. In the case of this compound, this involves the reduction of a suitable trinitrobenzene or, more practically, a dinitroaniline precursor. The choice of reducing agent is critical to ensure the complete conversion of the nitro groups to amino groups without causing undesired side reactions.

Commonly used reducing agents for this transformation include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. It is often considered a "clean" method as the only byproduct is water.

Metal/Acid Combinations: Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4) or sodium sulfide (B99878) (Na2S) can also be used for the reduction of nitro groups.

The synthesis of this compound can be envisioned through the reduction of 1,2,3-trinitrobenzene (B1208184). However, a more accessible route involves the reduction of a dinitroaniline intermediate, such as 2,3-dinitroaniline (B181595) or 1-amino-2,3-dinitrobenzene.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. In principle, this compound could be synthesized from a tri-halogenated benzene precursor, such as 1,2,3-trichlorobenzene, through a series of palladium-catalyzed aminations. However, achieving selective tri-amination in high yield can be challenging due to steric hindrance and changes in the electronic properties of the substrate with each successive amination. The choice of ligand, base, and reaction conditions is crucial for the success of such a strategy.

Nucleophilic aromatic substitution (SNAr) can be a viable method for introducing amino groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. For the synthesis of this compound, one could consider a precursor like 1,2,3-trinitrobenzene. The strong electron-withdrawing nature of the nitro groups would activate the ring towards nucleophilic attack by an amine source, such as ammonia (B1221849) or an ammonia equivalent. However, controlling the regioselectivity to obtain the desired 1,2,3-isomer can be difficult, and competing side reactions are common.

Palladium-Catalyzed Amination Routes

Synthesis of Key Intermediates for this compound

The synthesis of appropriately substituted nitroanilines is a critical step in the most practical routes to this compound.

The synthesis of dinitroaniline precursors is typically achieved through the nitration of a suitable aniline (B41778) or by the amination of a dinitro-substituted benzene. The directing effects of the amino and nitro groups play a crucial role in determining the final substitution pattern.

For instance, the synthesis of 2,3-dinitroaniline can be approached through several routes. One potential method involves the nitration of 3-nitroaniline (B104315). However, the amino group is an ortho-, para-director, which would lead to a mixture of products. A more controlled synthesis might involve starting from a different precursor and introducing the amino group at a later stage.

A plausible synthetic route to a key precursor, 2,6-dinitropyridine (B1320792) N-oxide, which can be a stepping stone to related structures, involves the nitration of 2-aminopyridine (B139424) N-oxide. This highlights the strategies used to control regioselectivity in the synthesis of highly substituted aromatic systems.

Precursor CompoundSynthetic MethodReagentsTypical Yield
2,3-DinitroanilineNitration of 3-nitroaniline (potential for isomers)HNO3, H2SO4Variable
1-Amino-2,3-dinitrobenzeneAmination of 1,2,3-trinitrobenzene (potential for isomers)NH3Variable

Synthesis of Diaminobenzene Precursors

The synthesis of diaminobenzene precursors is a critical step in the multi-step preparation of this compound. These precursors are often synthesized from more readily available starting materials through nitration followed by reduction.

For example, the synthesis of a diaminobenzene derivative can start from the nitration of a substituted benzene. In one instance, 2-nitroresorcinol (B108372) is alkylated to produce 2-nitro-1,3-dimethoxybenzene, which is subsequently nitrated to yield 2,4-dinitro-1,3-dimethoxybenzene. The reduction of this dinitro compound, for instance with a mixture of concentrated hydrochloric acid and tin, affords the corresponding 2,4-diamino-1,3-dimethoxybenzene.

Another synthetic strategy for a diaminobenzene precursor involves the simultaneous reduction and dehalogenation of a dinitrochlorobenzene derivative. This can be accomplished under hydrogen pressure in the presence of a palladium-on-charcoal catalyst. google.com The reaction is typically performed in a solvent such as water or a lower alcohol at temperatures ranging from 50°C to 200°C. google.com The addition of ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) can facilitate the reaction. google.com

A two-stage process offers an alternative route. In the first stage, a dinitrochlorobenzene is reduced with iron in the presence of acetic acid. The subsequent dehalogenation of the resulting compound is then carried out in a separate step. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances and improve energy efficiency, are increasingly being applied to the synthesis of aromatic amines like this compound. smolecule.comresearchgate.net These approaches focus on developing more environmentally benign catalytic systems and reaction conditions. smolecule.com

One area of focus is the use of safer and more sustainable reducing agents. While traditional methods often employ reagents like iron powder or tin chloride under acidic conditions, green chemistry encourages the use of catalytic hydrogenation with molecular hydrogen, which produces water as the only byproduct. smolecule.com The use of hydrazine (B178648) hydrate (B1144303) as a reducing agent is also considered a greener alternative to hydrogen gas due to its relative safety and the production of nitrogen gas as a byproduct. google.com

Microwave-assisted synthesis represents another green methodology. Microwave irradiation can significantly accelerate reaction times, reduce energy consumption, and often leads to cleaner reactions with higher yields compared to conventional heating methods. chim.it This technique has been successfully applied to the synthesis of triazine derivatives and holds promise for the synthesis of other nitrogen-containing aromatic compounds. researchgate.netchim.it

Solvent selection is another critical aspect of green synthesis. The ideal solvent should be non-toxic, renewable, and easily recyclable. Water is often the solvent of choice in green chemical processes. researchgate.net Sonochemical methods, which utilize ultrasound to promote reactions, can often be performed in water, further enhancing the green credentials of the synthesis. researchgate.net

Scalability and Efficiency Considerations in Synthetic Pathways

The scalability and efficiency of a synthetic route are paramount for its industrial application. Key metrics for evaluating a process include yield, purity, cost of reagents, energy consumption, and waste generation.

For the synthesis of triaminobenzene derivatives, moving from laboratory-scale to industrial production requires careful optimization of reaction parameters. For instance, in the Curtius rearrangement route for synthesizing benzene-1,3,5-triamine, operating at ambient pressure simplifies the design of industrial reactors. This method also boasts a high total yield and avoids the use of hazardous reagents like sodium azide.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency of catalytic hydrogenation processes. For example, in the synthesis of 1,2,4-triaminobenzene, specific mass ratios of the substrate to the Pd/C catalyst and water are defined to optimize the reaction.

The following table provides a comparative overview of different synthetic considerations:

ConsiderationSynthetic MethodDetails
Precursor Synthesis Nitration and ReductionA common route starting from substituted benzenes. google.com
Green Chemistry Catalytic HydrogenationUtilizes H₂ gas and a catalyst, producing water as a byproduct. smolecule.com
Green Chemistry Microwave-Assisted SynthesisCan lead to faster reactions and higher yields. chim.it
Scalability Curtius RearrangementOperates at ambient pressure, simplifying industrial scale-up.
Efficiency Catalyst OptimizationFine-tuning catalyst-to-substrate ratios is crucial for maximizing yield.

Reaction Chemistry and Derivatization Strategies of Benzene 1,2,3 Triamine

Electrophilic Aromatic Substitution Reactions

The three amino groups in benzene-1,2,3-triamine are activating groups, meaning they increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. msu.edumasterorganicchemistry.com This enhanced reactivity facilitates electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.eduuomustansiriyah.edu.iq

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The pi electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion. masterorganicchemistry.comuomustansiriyah.edu.iq This step is typically the slow, rate-determining step of the reaction. msu.edu

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.comuomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., chlorine, bromine) to the benzene ring. msu.edu

Nitration: Introduction of a nitro group (-NO₂) to the benzene ring. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) to the benzene ring. msu.edu

Friedel-Crafts Alkylation: Introduction of an alkyl group to the benzene ring. msu.edu

Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring. msu.edu

The position of substitution on the this compound ring (ortho, meta, or para to the existing amine groups) is influenced by the directing effects of the amino groups. masterorganicchemistry.com Amino groups are ortho-, para-directing activators. msu.edu However, the specific substitution pattern on this compound can be complex due to the presence of three activating groups.

Nucleophilic Reactivity of Amine Groups

The primary amine groups of this compound possess lone pairs of electrons on the nitrogen atoms, making them nucleophilic. masterorganicchemistry.comku.ac.th This nucleophilicity allows them to react with a variety of electrophiles. The reactivity of amines as nucleophiles generally increases with their basicity, with some exceptions for sterically hindered amines. masterorganicchemistry.com Secondary amines are typically more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

The amine groups can undergo reactions such as:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, or even quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

The nucleophilic character of the amine groups is fundamental to many of the derivatization strategies for this compound, including the formation of heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. smolecule.com These reactions involve the nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.pub

The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. smolecule.comdtic.mil This reaction is a cornerstone of the derivatization of this compound. The resulting imine linkage (C=N) is a versatile functional group in organic synthesis. dtic.mil

Table 1: Examples of Schiff Base Formation Reactions

Reactant 1Reactant 2Product Type
This compoundAldehyde (R-CHO)Schiff Base/Imine
This compoundKetone (R₂C=O)Schiff Base/Imine

Data derived from general chemical principles of condensation reactions. smolecule.com

The ortho-diamine functionality (two adjacent amino groups) in this compound is particularly useful for the synthesis of various heterocyclic compounds. vulcanchem.com

Benzimidazoles: The condensation of this compound with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. scielo.org.mx For example, the reaction of N²,N²-dipropyl-5-(trifluoromethyl)this compound with an appropriate reagent can yield a benzimidazole (B57391) derivative. scielo.org.mx

Pteridines: Pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, can be synthesized from pyrimidine precursors. derpharmachemica.com While not a direct reaction of this compound, related diamine compounds are key starting materials for pteridine (B1203161) synthesis through condensation with dicarbonyl compounds. derpharmachemica.com

Table 2: Synthesis of Heterocyclic Compounds from this compound Derivatives

This compound DerivativeReagentHeterocyclic Product
N², N²-dipropyl-5-(trifluoromethyl)benzene- 1,2,3-triamineNot specified2–ethyl– 1–propyl–5–(trifluoromethyl)–1H–benzimidazol–7–amine
N²–(2–chloro–6–fluoro–benzyl)–N²–ethyl–5–(trifluoromethyl)benzene–1,2,3–triamineNot specified2–(2–chloro–6–fluorophenyl)–1–ethyl–5–(trifluorometh–yl)–1H–benzimidazol–7–amine

Data sourced from a study on the synthesis of amino compounds and benzimidazoles. scielo.org.mx

Formation of Schiff Bases and Imines

Metal Coordination Chemistry of this compound

The multiple amine groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. smolecule.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex.

This compound can act as a tridentate ligand, meaning it can bind to a metal ion through its three nitrogen donor atoms. The arrangement of the amine groups influences the geometry and stability of the resulting metal complex. Tripodal amine ligands, which have a central atom bonded to three arms each containing a donor atom, are well-studied in coordination chemistry. researchgate.net

The ability of this compound and its derivatives to form stable complexes with various metal ions is a key aspect of its chemistry. a2bchem.com These complexes have potential applications in areas such as catalysis and materials science. a2bchem.comresearchgate.net

Chelation Effects in Transition Metal Complexes

The vicinal arrangement of the three primary amine groups on the benzene ring makes this compound a potent tridentate ligand in coordination chemistry. smolecule.com This geometry is particularly suited for the chelation of transition metal ions, where the three nitrogen donor atoms can bind to a single metal center, forming two stable, five-membered chelate rings. This "chelate effect" results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate amine ligands.

While specific research on the coordination complexes of this compound is limited, its behavior can be inferred from well-studied analogous ligands. smolecule.com For instance, the isomeric 1,3,5-triaminobenzene is known to act as a tridentate ligand, forming stable octahedral complexes with transition metals like copper(II). In the case of this compound, the three amine groups can act as a "facial" or "fac" ligand, occupying one triangular face of an octahedral coordination sphere. This binding mode would leave three remaining coordination sites on the metal ion to be occupied by solvent molecules or other ligands. ncert.nic.in The formation of such complexes is crucial for applications in catalysis and the development of novel materials.

The table below outlines the potential coordination complexes that could be formed between this compound and various divalent transition metal ions, highlighting the expected coordination geometries.

Transition Metal IonExample Complex FormulaPotential Coordination GeometryNotes
Copper(II) (Cu²⁺)[Cu(C₆H₉N₃)(H₂O)₃]²⁺Distorted OctahedralJahn-Teller distortion is expected for Cu(II) in an octahedral field.
Nickel(II) (Ni²⁺)[Ni(C₆H₉N₃)₂(H₂O)₂]²⁺OctahedralCould potentially coordinate two triamine ligands depending on steric factors.
Cobalt(II) (Co²⁺)[Co(C₆H₉N₃)(H₂O)₃]²⁺OctahedralThe complex may be susceptible to oxidation to Co(III).
Zinc(II) (Zn²⁺)[Zn(C₆H₉N₃)Cl]⁺TetrahedralAs a d¹⁰ ion, Zn(II) commonly favors a tetrahedral geometry.
Iron(II) (Fe²⁺)[Fe(C₆H₉N₃)(H₂O)₃]²⁺OctahedralComplexes may be air-sensitive and prone to oxidation to Fe(III).

Polymerization Reactions Involving this compound Monomers

The trifunctional nature of this compound makes it a valuable monomer for the synthesis of highly cross-linked or hyperbranched polymers. Each of the three amine groups can participate in bond-forming reactions, leading to the creation of complex three-dimensional polymer networks.

A significant application of this compound is in the formation of polyamide thin-film composite membranes through interfacial polymerization. google.com This process involves the reaction of the triamine, dissolved in an aqueous phase, with a polyfunctional acyl chloride (such as trimesoyl chloride) dissolved in an immiscible organic solvent. google.comnih.gov The polymerization occurs rapidly at the interface between the two liquids, forming a thin, dense, and highly cross-linked polyamide layer. These membranes are utilized in separation processes like reverse osmosis. google.com

Beyond polyamides, this compound is a potential monomer for other classes of polymers. By analogy with its isomers, it can undergo condensation reactions with aldehydes or ketones to form polyimine networks, often referred to as Schiff base polymers. udayton.edudtic.mil These materials are of interest for their electronic properties and potential use in creating covalent organic frameworks (COFs). Additionally, oxidative polymerization methods could be employed to synthesize electron-rich network polymers with applications in electronics. acs.org

The following table summarizes potential polymerization reactions using this compound as a monomer.

Co-monomerReaction TypeResulting Polymer ClassPotential Application
Trimesoyl chlorideInterfacial Polymerization (Acylation)Cross-linked PolyamideReverse osmosis membranes google.com
TerephthalaldehydeCondensationPolyimine (Schiff Base)Covalent Organic Frameworks (COFs)
Bisphenol A diglycidyl ether (BADGE)Epoxy Ring-OpeningEpoxy Resin NetworkAdhesives, Coatings
(Oxidizing Agent)Oxidative CouplingElectron-Rich Network PolymerConductive materials, Sensors acs.org

Functionalization of Amine Groups (e.g., Acylation, Alkylation)

The reactivity of the amine groups in this compound allows for various functionalization strategies, enabling the synthesis of a wide range of derivatives. However, the reactivity can be complex due to the electronic and steric effects of the three adjacent amino groups.

Acylation is a common and relatively controllable method for functionalizing aromatic amines. This compound can react with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. msu.edu This reaction is generally less prone to side reactions compared to alkylation. The electronic environment of the three amine groups is not identical; the central amine at the C2 position is flanked by two other electron-donating groups, which may increase its nucleophilicity, although it is also more sterically hindered. researchgate.net This difference in reactivity could potentially allow for regioselective acylation under carefully controlled conditions.

Alkylation of aromatic amines is often more challenging. Direct N-alkylation of triaminobenzenes with alkyl halides can be complicated by low stability of the starting material and competing side reactions, including over-alkylation (leading to mixtures of secondary, tertiary, and even quaternary ammonium salts) and C-alkylation of the activated aromatic ring. d-nb.infomdpi.com To achieve controlled alkylation, it is often necessary to employ alternative synthetic routes or use protecting groups to temporarily block one or more amine functions during the reaction.

The table below provides examples of reagents used for the functionalization of this compound.

Reaction TypeReagent ExampleFunctional Group IntroducedProduct Class
AcylationAcetyl Chloride (CH₃COCl)Acetyl (-COCH₃)Triacetamide
AcylationBenzoyl Chloride (C₆H₅COCl)Benzoyl (-COC₆H₅)Tribenzamide
AlkylationMethyl Iodide (CH₃I)Methyl (-CH₃)N-methylated derivative (mixture likely)
AlkylationBenzyl Bromide (C₆H₅CH₂Br)Benzyl (-CH₂C₆H₅)N-benzylated derivative (mixture likely)

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of benzene-1,2,3-triamine. smolecule.com Through various NMR experiments, the chemical environments of each proton and carbon atom can be mapped, and their connectivity can be established.

¹H NMR Analysis of Proton Environments

In the ¹H NMR spectrum of this compound, the proton signals provide key information about the electronic environment of the aromatic ring and the amine substituents. The symmetry of the molecule dictates the appearance of the spectrum. The protons on the benzene (B151609) ring are expected to appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. wisc.edu The three adjacent amine groups significantly influence the electron density of the ring, causing distinct shifts for the aromatic protons.

The proton H4 (and H6, by symmetry) is situated between two amine groups, leading to a more shielded environment and a chemical shift further upfield. The proton H5, being para to one amine group and flanked by the C4-H and C6-H bonds, will experience a different shielding effect. The amine protons themselves would likely appear as a broad signal, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.

The coupling between adjacent aromatic protons (ortho-coupling) typically exhibits a coupling constant (J-value) in the range of 7–10 Hz. wisc.edu The coupling between protons separated by four bonds (para-coupling) is generally much smaller or not observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H4, H6~6.3 - 6.6Doublet of doublets (dd) or Triplet (t)J(ortho) ≈ 7-9 Hz, J(meta) ≈ 2-3 Hz
H5~6.8 - 7.1Triplet (t) or Doublet of doublets (dd)J(ortho) ≈ 7-9 Hz
-NH₂VariableBroad singlet (br s)N/A

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar aromatic amines. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR for Carbon Framework Determination

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. Due to the molecule's symmetry, only three distinct signals are expected for the six aromatic carbon atoms. The carbons directly bonded to the electron-donating amine groups (C1, C2, C3) will be significantly shielded and appear at a lower chemical shift compared to the other ring carbons. oregonstate.edudocbrown.info The carbon atoms C4 and C6 are equivalent and will produce a single signal, as will the carbon atom C5.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1, C2, C3~135 - 145
C4, C6~105 - 115
C5~118 - 128

Note: Predicted values are based on typical chemical shifts for substituted benzene rings and may vary based on experimental conditions. oregonstate.edudocbrown.info

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. github.iosdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a cross-peak between the signals of H4/H6 and H5 would confirm their adjacent (ortho) relationship on the aromatic ring. sdsu.edugithub.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edugithub.io It would show a correlation peak between the signal for H4/H6 and the signal for C4/C6, and a correlation between the H5 signal and the C5 signal. This allows for the direct assignment of the protonated carbons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comnih.gov For instance, the amine protons could show a correlation to C1, C2, and C3, confirming their attachment. The aromatic proton H5 would show a correlation to the carbons C1 and C3 (three-bond coupling), and to C4 and C6 (two-bond coupling). These long-range correlations are crucial for piecing together the entire molecular structure, especially in identifying the positions of the amine substituents on the benzene ring. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. smolecule.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. researchgate.net The exact mass of the molecular ion is a critical piece of data for confirming the identity of the synthesized or isolated compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₉N₃
Exact Mass (Monoisotopic)123.079647300 Da nih.gov
Molecular Weight123.16 g/mol nih.govchemscene.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). gcms.cznih.gov The resulting fragment ions provide valuable structural information. For this compound, the molecular ion ([C₆H₉N₃]⁺˙) would be expected to undergo characteristic fragmentation pathways.

Common fragmentation of aromatic amines involves the loss of small neutral molecules or radicals. The fragmentation of this compound would likely involve the loss of ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), or amino radicals (•NH₂). The stability of the benzene ring often leads to fragment ions where the ring structure is preserved. docbrown.info

Table 4: Plausible Fragmentation Pathways of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Fragment Structure
123106NH₃[C₆H₆N₂]⁺˙
12395HCN + H[C₅H₆N]⁺
10679HCN[C₅H₅]⁺
123105•NH₂ + H[C₆H₆N₂]⁺

Note: The fragmentation pathways are proposed based on general principles of mass spectrometry of aromatic amines and may need to be confirmed by detailed experimental studies. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule. uwimona.edu.jm

In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. lmu.edu Key expected vibrational modes include:

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, these bands arise from the symmetric and asymmetric stretching of the amine groups. The presence of three adjacent amine groups may lead to complex hydrogen bonding, which can influence the position and shape of these peaks.

C-H Stretching: Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. lmu.edu

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. lmu.edu

C-N Stretching: These vibrations are expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group usually occurs around 1600 cm⁻¹.

Out-of-plane Bending: The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are typically observed between 700 and 900 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C=C stretching of the benzene ring and other symmetric vibrations tend to produce strong signals. For instance, the characteristic ring breathing vibration of the benzene ring, which is often observed in Raman spectra, provides a clear indication of the aromatic core. researchgate.net The substitution with three amino groups will alter the symmetry of the benzene ring from D₆h to a lower symmetry, affecting the activity and position of the vibrational modes in both IR and Raman spectra. odinity.compurdue.edu

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Activity
N-H Stretching 3300-3500 IR
Aromatic C-H Stretching 3000-3100 IR, Raman
C=C Stretching (Aromatic) 1450-1600 IR, Raman
C-N Stretching 1250-1350 IR, Raman
N-H Bending ~1600 IR
Out-of-plane C-H Bending 700-900 IR
Ring Breathing ~1000 Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. rsc.org The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the delocalized π-electron system of the benzene ring. rsc.org

The benzene molecule itself exhibits strong absorption near 180 nm and weaker bands around 200 nm and 254 nm. msu.edu The substitution of the benzene ring with three amino groups is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the amino groups, which extend the conjugation of the π-system and decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu

The UV-Vis spectrum of this compound would therefore be expected to show absorption maxima at longer wavelengths compared to unsubstituted benzene. The precise location of these maxima can be influenced by the solvent polarity. The allowed and forbidden electronic transitions can be predicted using group theory and molecular orbital calculations. libretexts.org

Table 2: Expected Electronic Transitions for this compound

Transition Type Expected Wavelength Range (nm) Description
π → π* > 200 Involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring.
n → π* Longer wavelength, lower intensity Excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, one can deduce the arrangement of atoms within the crystal lattice.

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline compound. units.it To perform this analysis, a suitable single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rsc.org The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. mdpi.com This allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are particularly important in a molecule with three amino groups.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. units.it The sample is ground into a fine powder, and the diffraction pattern is recorded as a function of the scattering angle. The resulting pattern is a fingerprint of the crystalline phase and can be used for phase identification, to assess sample purity, and to determine the unit cell parameters. researchgate.net For this compound, PXRD can be used to confirm that a synthesized batch consists of the desired crystalline form and to detect the presence of any polymorphic impurities or amorphous content. researchgate.net Comparing the experimental powder pattern with a pattern calculated from single-crystal X-ray diffraction data can confirm the phase purity of the bulk sample. researchgate.net

Single-Crystal X-ray Diffraction

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For an organic compound like this compound (C₆H₉N₃), elemental analysis would typically involve combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the theoretically calculated values to confirm the empirical and molecular formula of the compound. This technique is crucial for verifying the stoichiometric composition of a newly synthesized batch of this compound.

Table 3: Theoretical Elemental Composition of this compound (C₆H₉N₃)

Element Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Percentage (%)
Carbon (C) 12.01 6 72.06 58.51
Hydrogen (H) 1.008 9 9.072 7.37
Nitrogen (N) 14.01 3 42.03 34.12
Total 123.16 100.00

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing purity and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. neliti.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. researchgate.net A UV detector can be used for detection, as the aromatic ring of the compound absorbs UV light. neliti.com By comparing the retention time and peak area of the sample to that of a known standard, the purity of this compound can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its definitive identification. nih.gov GC-MS is a highly sensitive technique that can be used to identify and quantify trace impurities in a sample of this compound. The NIST database contains a mass spectrum for this compound (NIST Number: 316453), which can be used as a reference for identification. nih.govspectrabase.com

Theoretical and Computational Studies on Benzene 1,2,3 Triamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules.

The arrangement of the three vicinal amino groups on the benzene (B151609) ring in Benzene-1,2,3-triamine significantly influences its electronic structure. The amino groups are electron-donating, which increases the electron density of the aromatic ring and affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on dye molecules incorporating the this compound moiety have been performed using DFT and Time-Dependent DFT (TD-DFT). researchgate.net These studies, while focused on larger systems, provide insights into the electronic behavior of the this compound fragment. For instance, in a series of donor-acceptor dyes, the HOMO-LUMO energy gaps were found to be small, indicating a potential for charge transfer. researchgate.netmdpi.com The aniline-to-halo phenyl charge transfer was identified as a key factor in the nonlinear optical (NLO) properties of these compounds. researchgate.netmdpi.com

A theoretical study on a series of aminobenzenes, including aniline (B41778), 1,4-diaminobenzene, and 1,3,5-triaminobenzene, at the B3LYP/6-31G** level of theory, showed that the addition of amino groups generally decreases the HOMO-LUMO energy gap compared to benzene. annualreviews.org Although this study did not include the 1,2,3-isomer, it supports the general trend of increased reactivity and altered electronic properties with increasing amination of the benzene ring. annualreviews.org

Table 1: Calculated Electronic Properties of Selected Aminobenzenes Note: Data for this compound is not available in the cited study, but the table provides context from related molecules.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-6.73-0.226.51
Aniline-5.51-0.315.20
1,4-Diaminobenzene-4.95-0.254.70
1,3,5-Triaminobenzene-5.11-0.424.69

Source: Theoretical Study of Structures , Energies , Dipole Moment , and IR Spectra for Amino Benzene Group Molecules Using Density Functional Theory. annualreviews.org

The stability of this compound can be assessed through computational calculations of its thermodynamic properties. The close proximity of the three amino groups may lead to steric strain, which could destabilize the molecule compared to its 1,2,4- and 1,3,5-isomers. However, the potential for intramolecular hydrogen bonding could counteract this destabilization.

A thermodynamic study on 1,2,3-triphenylbenzene (B72074) and 1,3,5-triphenylbenzene (B1329565) revealed that the 1,3,5-isomer is more stable. researchgate.net While not directly comparable, this suggests that the 1,2,3-substitution pattern can be energetically less favorable due to steric hindrance between adjacent bulky groups. researchgate.net In the case of this compound, the smaller size of the amino groups compared to phenyl groups may lessen this effect.

The stability of triaminobenzenes is also a practical concern in their synthesis and handling, as they can be sensitive to oxidation. mdpi.com Computational studies can help in understanding the factors that contribute to their stability and guide the development of more robust synthetic and storage protocols.

Fukui functions are conceptual DFT descriptors that help in predicting the reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attacks. hackernoon.comfaccts.de The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. hackernoon.comfaccts.de

For this compound, the amino groups are expected to be the primary sites for electrophilic attack due to the lone pairs of electrons on the nitrogen atoms. The ortho and para positions to the amino groups on the benzene ring will also exhibit increased nucleophilicity. A detailed Fukui function analysis would provide a quantitative measure of the reactivity of each atom in the molecule, allowing for a more precise prediction of its chemical behavior. Such an analysis would involve calculating the electron densities of the neutral, cationic, and anionic forms of the molecule. hackernoon.comfaccts.de

Energetics and Stability Studies

Conformational Analysis and Stereochemical Considerations

The conformational landscape of this compound is of particular interest due to the potential for intramolecular hydrogen bonding between the adjacent amino groups. The rotation of the C-N bonds and the orientation of the amino groups can lead to different conformers with varying energies.

The study of the geometries and energies associated with these different conformations is known as conformational analysis. mdpi.com For this compound, a key question is whether the formation of intramolecular hydrogen bonds between the vicinal amino groups leads to a planar, stabilized structure. Theoretical studies on 1,2-di- and 1,2,3-trisubstituted heterocycles have shown that strong intramolecular hydrogen bonds can lock the molecule into a planar conformation. acs.org In the case of 3-acylaminopicolinic acid derivatives, a strong intramolecular hydrogen bond between the amide hydrogen and a carboxyl substituent was found to result in a planar molecular conformation. acs.org

A computational study on 1,2-ethanediamine has shown the presence of intramolecular hydrogen bonding, which influences its conformational preferences. acs.org Extrapolating from these findings, it is highly probable that similar intramolecular hydrogen bonds exist in this compound, playing a crucial role in determining its most stable conformation. These hydrogen bonds would likely involve a hydrogen atom from one amino group and the nitrogen lone pair of an adjacent amino group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.

For this compound, computational modeling could be used to investigate various reactions, such as its synthesis via the reduction of 1,2,3-trinitrobenzene (B1208184) or its participation in the formation of larger molecules like covalent organic frameworks (COFs). A study on the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from a substituted benzene highlighted the use of DFT calculations to understand the reaction mechanism and assign spectral features. dtic.mil

The reactivity of triaminobenzenes in diazotization and other reactions has also been a subject of study. mdpi.com Computational modeling could provide deeper insights into the electronic effects that govern the regioselectivity and kinetics of these reactions. For example, in the nucleophilic aromatic substitution (NAS) mechanism for the synthesis of a triaminobenzene derivative, the rate-determining step was identified as the nucleophilic attack on the aromatic ring, which is stabilized by electron-withdrawing groups. dtic.mil

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with their environment, such as a solvent. researchgate.netresearchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the system, governed by a force field that describes the inter- and intramolecular interactions.

While specific MD simulations for this compound are not prominent in the literature, simulations of benzene and substituted benzenes in various solvents have been reported. researchgate.netacs.orgrsc.org These studies provide a framework for how such a simulation on this compound could be conducted and what insights it might yield. For example, an MD simulation could be used to study the solvation of this compound in different solvents, revealing details about the structure of the solvation shell and the dynamics of solvent molecules around the solute. researchgate.net It could also be used to explore the conformational dynamics of the molecule in solution, including the formation and breaking of intramolecular hydrogen bonds.

Spectroscopic Property Predictions using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in forecasting its vibrational, nuclear magnetic resonance (NMR), and electronic spectra. These predictions are crucial for understanding the molecule's electronic structure and behavior.

The general workflow for these predictions begins with the geometry optimization of the molecule's ground state. mdpi.com This process finds the lowest energy conformation, which is a prerequisite for accurate spectral calculations. A vibrational frequency analysis is then typically performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com

Vibrational Spectroscopy (IR and Raman) Predictions

The prediction of infrared (IR) and Raman spectra through computational means is a well-established method for assigning vibrational modes. cardiff.ac.uk DFT calculations are widely used to determine the vibrational frequencies and intensities of a molecule. nih.gov Methods like B3LYP, often paired with basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. nih.govmdpi.com

While these calculations provide valuable data, the theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. To correct this, calculated frequencies are commonly multiplied by a scaling factor. dtic.mil The resulting data allows for a detailed assignment of the vibrational spectrum, correlating specific peaks with molecular motions such as C-H stretching, N-H stretching, C-N vibrations, and benzene ring deformations. mdpi.com

Although specific computational studies detailing the complete IR and Raman spectra for this compound are not prominently available in the surveyed literature, the established methodologies allow for a hypothetical representation of what such a study would yield.

Table 1: Representative Table for Predicted Vibrational Frequencies of this compound This table is illustrative of the data that would be generated from a DFT calculation and does not represent published experimental or computational values.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
N-H Asymmetric StretchValueValueValue
N-H Symmetric StretchValueValueValue
Aromatic C-H StretchValueValueValue
C=C Ring StretchValueValueValue
N-H ScissoringValueValueValue
C-N StretchValueValueValue
Ring Breathing ModeValueValueValue
Aromatic C-H Out-of-Plane BendValueValueValue

NMR Spectroscopy Predictions

Theoretical calculations of NMR chemical shifts are essential for assigning signals in experimental spectra to specific nuclei within a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for predicting NMR shielding tensors. acs.org These calculations are typically performed using DFT, with functionals like B3LYP and extensive basis sets (e.g., 6-311+G(2d,p)) to achieve high accuracy. mdpi.com

The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_calc = σ_ref - σ_calc. faccts.de This procedure can be applied to predict both ¹H and ¹³C NMR spectra. researchgate.net The accuracy of these predictions allows for the unambiguous assignment of protons and carbons, even in complex aromatic systems. While detailed computational studies on the NMR spectra of the 1,3,5-triamino isomer exist, specific published predictions for this compound are less common. acs.org

Table 2: Representative Table for Predicted ¹H NMR Chemical Shifts of this compound This table is illustrative of the data that would be generated from a GIAO-DFT calculation and does not represent published experimental or computational values.

Proton PositionPredicted Chemical Shift (δ, ppm)
H-4Value
H-5Value
H-6Value
N-H (amine at C1)Value
N-H (amine at C2)Value
N-H (amine at C3)Value

Table 3: Representative Table for Predicted ¹³C NMR Chemical Shifts of this compound This table is illustrative of the data that would be generated from a GIAO-DFT calculation and does not represent published experimental or computational values.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-1Value
C-2Value
C-3Value
C-4Value
C-5Value
C-6Value

Electronic Spectroscopy (UV-Vis) Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules in their excited states. mdpi.comrespectprogram.org Following a ground-state geometry optimization, TD-DFT calculations predict the vertical excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands. gaussian.com

These calculations identify the key electronic transitions, such as π→π* and n→π*, which characterize the UV-Vis spectrum. researchgate.net The choice of functional and basis set, along with the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental spectra. mdpi.com For aromatic amines, these calculations can elucidate how the amino groups affect the electronic transitions within the benzene ring.

Table 4: Representative Table for Predicted UV-Vis Absorption Data of this compound This table is illustrative of the data that would be generated from a TD-DFT calculation and does not represent published experimental or computational values.

Excitation Energy (eV)Predicted Wavelength (λ, nm)Oscillator Strength (f)Major Orbital Contribution
ValueValueValueHOMO → LUMO
ValueValueValueHOMO-1 → LUMO
ValueValueValueHOMO → LUMO+1

Applications of Benzene 1,2,3 Triamine in Advanced Materials and Chemical Synthesis

Role as a Precursor in Organic Synthesis of Complex Molecules

Benzene-1,2,3-triamine serves as a versatile starting material for the synthesis of more complex organic compounds. lookchem.com The presence of three primary amine groups allows for a variety of chemical transformations, making it a key intermediate in the production of diverse molecules. smolecule.coma2bchem.com Its reactivity enables its use in creating heterocyclic compounds, which are fundamental structures in medicinal chemistry and materials science. a2bchem.com For instance, it can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are important intermediates in many organic synthetic pathways. smolecule.com

The synthesis of this compound itself is typically achieved through the reduction of 1,2,3-trinitrobenzene (B1208184) or other suitable nitroaromatic precursors. smolecule.com Common reduction methods involve the use of agents like iron powder or tin chloride in acidic conditions. smolecule.com

Building Block for Novel Polymer Architectures

The trifunctional nature of this compound makes it a valuable monomer for the construction of novel polymer architectures. Its ability to form multiple bonds allows for the creation of highly cross-linked and branched polymers with unique properties.

Polyamides and Polyimides

This compound can be utilized in the synthesis of polyamides and polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength. ontosight.ai In these polymerization reactions, the amine groups of this compound react with di- or poly-functional carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form amide or imide linkages, respectively. google.comgoogle.com The inclusion of this triamine can lead to branched or cross-linked polymer networks, enhancing properties such as rigidity and thermal resistance compared to linear polymers. nasa.govgoogle.com

For example, in the synthesis of polyimides, a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. google.com The incorporation of a triamine like this compound alongside a diamine can introduce cross-linking into the final polyimide structure. nasa.govniscair.res.in

Cross-linking Agents

The three amine functionalities of this compound make it an effective cross-linking agent in polymer chemistry. ambeed.com Cross-linking is a process that connects polymer chains, forming a three-dimensional network. This network structure significantly improves the mechanical properties, thermal stability, and chemical resistance of the polymer.

Triamines are employed to create covalently cross-linked sulfonated polyimide membranes, which exhibit increased hydrolytic and oxidative stabilities. niscair.res.in In one approach, a triamine is added after the formation of a prepolymer to create either a branched or cross-linked structure. niscair.res.in Multifunctional crosslinking agents containing three or four anhydride (B1165640) functional groups can be used to crosslink amine-terminated polyamides, polyimides, or poly(amide-imide)s. google.com

Components in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives can act as organic linkers or ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. a2bchem.comchemscene.com The amine groups can coordinate to metal ions, forming extended, often porous, structures.

Design Principles for MOF Linkers

The design of organic linkers is crucial in determining the structure and properties of the resulting MOF. rsc.org The geometry and connectivity of the linker dictate the topology of the framework. rsc.org A tritopic linker, such as one derived from a triamine, can connect to three different metal centers or clusters, leading to the formation of 3D networks. rsc.org The length and rigidity of the linker influence the pore size and shape of the MOF. By carefully selecting the linker, it is possible to tune the properties of the MOF for specific applications. rsc.org

Role in Adsorption and Separation Research

The porous nature of many MOFs makes them promising materials for adsorption and separation applications. mdpi.com MOFs constructed with amine-functionalized linkers can exhibit enhanced affinity for certain gases, such as carbon dioxide, due to the interaction between the gas molecules and the amine groups. mdpi.com

Research has shown that polyamine-based materials, which can be synthesized using triamines, are effective in removing heavy metal ions from aqueous solutions. researchgate.netakademiabaru.com For instance, cross-linked polyamines and their composites with carbon nanotubes have demonstrated high efficiency in the removal of lead ions. researchgate.net The adsorption process is often influenced by factors such as pH, contact time, and the initial concentration of the metal ions. researchgate.net The amine groups on the polymer backbone are believed to play a key role in binding the metal ions.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉N₃ nih.govchemicalbook.com
Molecular Weight123.16 g/mol nih.gov
Melting Point103 °C chemicalbook.com
IUPAC NameThis compound nih.gov
CAS Number608-32-2 nih.govchemicalbook.com

Utilization in Supramolecular Chemistry Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of this compound. The three adjacent amine groups can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, making it an excellent candidate for the construction of self-assembling systems and complex host-guest architectures.

While direct research on the supramolecular chemistry of this compound is emerging, the principles can be inferred from its isomers, such as Benzene-1,3,5-triamine. This more symmetrical isomer is known to act as a tridentate ligand, forming stable complexes with transition metals and serving as a foundational component in the construction of metal-organic frameworks (MOFs). These frameworks are crystalline materials with extensive porosity, making them suitable for applications in gas storage and catalysis. For instance, Benzene-1,3,5-triamine has been used to create coordination polymers with silver clusters.

Furthermore, derivatives of related triamine compounds, such as benzene-1,3,5-triyltrimethanamine, have demonstrated the ability to form stable gels in polar solvents through a network of intermolecular hydrogen bonds and π-π stacking interactions. This self-assembly into higher-order structures is a key aspect of supramolecular chemistry. It is anticipated that the unique stereochemistry of the amine groups in this compound could lead to the formation of novel supramolecular structures, such as helicates or other complex coordination polymers, with distinct properties compared to its more symmetrical isomers. The proximity of the amine groups could facilitate the chelation of metal ions, potentially leading to the formation of unique and stable metal complexes. smolecule.com

Development of Sensors and Probes

The electron-rich nature and the presence of multiple amine functional groups make this compound and its derivatives promising candidates for the development of chemical sensors and probes. These amine groups can interact with a variety of analytes, including metal ions and protons (H+), leading to a detectable change in the molecule's physical or chemical properties, such as color or fluorescence.

Research on the isomeric Benzene-1,2,4-triamine has shown that its derivatives can be utilized for pH and ammonia (B1221849) sensing. The protonation and deprotonation of the amine groups at different pH levels can alter the electronic properties of the molecule, resulting in a measurable response. Similarly, the interaction with ammonia can lead to a colorimetric change, enabling its detection.

In another example, carbon dots synthesized from Benzene-1,3,5-triamine have been shown to be effective fluorescent probes for the detection of mercury ions (Hg²+). The amine groups on the surface of the carbon dots can selectively bind to mercury ions, leading to a quenching of the fluorescence signal.

Given these examples, it is highly probable that this compound could be similarly employed in sensor applications. Its three adjacent amine groups could act as a specific binding site for certain metal ions, potentially leading to the development of selective and sensitive sensors. The synthesis of fluorescent derivatives of this compound could also pave the way for new fluorescent probes for various analytes. The development of electrochemical sensors, which measure changes in current or potential upon interaction with an analyte, is another promising avenue for this compound.

Exploration of Biologically Active Derivatives of this compound

The scaffold of this compound is an attractive starting point for the synthesis of novel, biologically active compounds for research purposes. The three amine groups provide multiple points for chemical modification, allowing for the creation of a diverse library of derivatives with a wide range of potential biological activities.

While direct studies on the biological activities of this compound derivatives are not extensively documented, the proven bioactivity of related triazine and other triamine-based compounds provides a strong rationale for its exploration in this area. For example, 1,2,3-triazines, which can be synthesized from ortho-diamines, are a class of heterocyclic compounds known to exhibit a broad spectrum of biological activities, including antitumor properties. nih.govsynthonix.com

Structure-Activity Relationship Studies (SAR) in a research context

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic variations in their structure and evaluating their effects in biological assays.

As a case in point, SAR studies on 4-indole-2-arylaminopyrimidine derivatives based on the Benzene-1,2,4-triamine core have been conducted to develop anti-inflammatory agents. nih.gov These studies revealed that the nature and position of substituents on the benzene (B151609) ring significantly impact the compound's potency and selectivity. For instance, the introduction of different amine functionalities at the 1-position of the triamine scaffold led to varying degrees of activity.

A hypothetical SAR study for this compound derivatives could explore how modifying the amine groups (e.g., through alkylation, acylation, or incorporation into heterocyclic rings) affects their interaction with a specific biological target. The relative positions of the three amine groups in the 1,2,3-isomer offer a unique template for designing molecules that can adopt specific conformations to bind to biological macromolecules like enzymes or receptors.

Design and Synthesis of Analogs for Biological Research

The design and synthesis of analogs of this compound are key to unlocking its potential in biological research. The versatile reactivity of the amine groups allows for the attachment of various pharmacophores and functional groups to create novel molecules for screening.

For example, this compound can serve as a precursor for the synthesis of benzo[d] smolecule.comambeed.comtriazole derivatives, which are a class of compounds with known biological activities. The synthesis of such derivatives often involves the diazotization of one of the amine groups followed by cyclization.

Furthermore, the principles used in the synthesis of biologically active benzene homologues containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs can be applied to this compound. nih.govmdpi.com These studies have shown that such hybrid molecules can exhibit significant cytotoxic activity against cancer cell lines. By reacting this compound with appropriate reagents, a variety of heterocyclic systems can be fused to the benzene ring, leading to the generation of a library of novel compounds for biological evaluation.

The exploration of this compound derivatives as potential inhibitors of specific enzymes or as ligands for particular receptors is a promising area of research. The ability to generate a diverse set of analogs from a single, readily available starting material makes this compound a valuable tool for drug discovery and chemical biology research.

Emerging Research Frontiers and Future Directions for Benzene 1,2,3 Triamine

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, offering precise control over reaction parameters, enhanced safety, and scalability, are revolutionizing chemical synthesis. The integration of Benzene-1,2,3-triamine into automated flow chemistry platforms presents a significant research frontier. While specific studies on the flow synthesis of or with this compound are not yet prevalent, the potential benefits are clear. For instance, microreactor systems could enable superior management of exothermic reactions often associated with amination processes.

Future research could focus on developing continuous-flow processes for the synthesis of this compound itself, potentially improving yields and safety compared to traditional batch methods. Furthermore, its use as a building block in the automated synthesis of compound libraries for drug discovery or materials science applications is a promising avenue. The development of such automated systems would accelerate the exploration of its chemical space and the discovery of new derivatives with valuable properties.

Table 1: Potential Advantages of Integrating this compound with Flow Chemistry

Feature of Flow ChemistryPotential Advantage for this compound Research
Precise Temperature ControlManagement of exothermic reactions during synthesis and derivatization.
Enhanced MixingImproved reaction rates and product homogeneity.
Increased SafetyHandling of potentially hazardous reagents and intermediates in small, contained volumes.
ScalabilityFacile transition from laboratory-scale research to industrial production.
High-Throughput ScreeningRapid synthesis and evaluation of a wide range of this compound derivatives.

Advanced Catalyst Design Utilizing this compound Moieties

The tridentate nature of this compound makes it an excellent candidate as a ligand in coordination chemistry for the design of advanced catalysts. smolecule.com The three adjacent amine groups can form stable complexes with a variety of transition metals, creating well-defined active sites for catalytic transformations. Research in this area could lead to the development of novel catalysts for a range of organic reactions.

The potential applications are broad, from oxidation reactions to cross-coupling and hydrogenation processes. For example, nickel(II) complexes with ligands derived from a related compound, N1-(2-aminophenyl)benzene-1,2-diamine, have shown utility in catalytic alcohol oxidation. researchgate.net This suggests that this compound-based ligands could also yield catalysts with interesting redox properties. Moreover, the vicinal amine arrangement could be exploited to create pincer-type ligands, which are known to form highly stable and active catalysts.

Table 2: Potential Catalytic Applications for this compound-Metal Complexes

Type of CatalysisPotential Role of this compound Ligand
Oxidation CatalysisStabilizing high-valent metal centers for efficient oxidation of substrates.
Cross-Coupling ReactionsFacilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Hydrogenation ReactionsActivating molecular hydrogen for the reduction of unsaturated compounds. scielo.org.mx
PolymerizationControlling the structure and properties of polymers.

Exploration in Nanomaterials and Hybrid Systems Research

The incorporation of this compound into nanomaterials and hybrid systems is a burgeoning field with significant promise. Its amine functionalities can be used to functionalize the surface of nanoparticles, creating new hybrid materials with tailored properties. For example, the related isomer, benzene-1,3,5-triamine, has been used to synthesize polyamine/carbon nanotube (CNT) composites for the removal of heavy metal ions from aqueous solutions. researchgate.net This suggests a potential application for this compound in environmental remediation technologies.

Furthermore, this compound can serve as a monomer or cross-linking agent in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. The specific geometry of this compound could lead to the formation of novel porous architectures with unique properties. There is also potential for its use in the fabrication of advanced membranes, such as those for reverse osmosis.

Sustainable Synthesis and Application Development

The development of sustainable, or "green," chemical processes is a major focus of modern chemistry. chim.it Future research on this compound will likely emphasize the development of environmentally benign synthetic routes and applications. This includes the use of greener solvents, catalysts, and energy sources. For instance, catalytic hydrogenation using non-noble metal catalysts, such as copper-based systems, is a promising approach for the synthesis of triaminobenzenes from trinitrobenzene precursors. mdpi.com

Biocatalytic methods, employing enzymes to carry out chemical transformations, also represent a frontier for the sustainable synthesis of this compound and its derivatives. researchgate.net The development of applications that contribute to sustainability, such as its use in materials for carbon capture or as a component in biodegradable polymers, is another important research direction.

Multidisciplinary Research Opportunities for this compound

The versatile nature of this compound opens up a wide range of multidisciplinary research opportunities, spanning from materials science and organic synthesis to medicinal chemistry. lookchem.com Its potential as a building block for complex organic molecules makes it a valuable tool for synthetic chemists. smolecule.com

In materials science, its use in the creation of polymers, dyes, and pigments is an area with considerable potential for further exploration. lookchem.com The ability of its derivatives to form ordered structures through self-assembly could be harnessed in the field of supramolecular chemistry to create novel functional materials. In medicinal chemistry, this compound and its derivatives could serve as scaffolds for the development of new pharmaceutical compounds. lookchem.com The exploration of these diverse avenues will require collaboration between chemists, materials scientists, physicists, and biologists to fully realize the potential of this intriguing molecule.

Table 3: Overview of Multidisciplinary Research Areas for this compound

Research AreaPotential Application of this compound
Materials ScienceSynthesis of polymers, pigments, and advanced materials with specific electronic or mechanical properties. lookchem.com
Organic SynthesisA versatile building block for constructing complex organic molecules. smolecule.com
Supramolecular ChemistryFormation of self-assembled structures with potential applications in sensing and molecular recognition.
Medicinal ChemistryA core structure for the design and synthesis of new therapeutic agents. lookchem.com
Environmental ScienceDevelopment of materials for remediation, such as adsorbents for pollutants. smolecule.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Benzene-1,2,3-triamine, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing the positions of amine groups on the benzene ring. Infrared (IR) spectroscopy identifies N-H stretching vibrations (3200–3400 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (MS) confirms molecular weight (123.16 g/mol) and fragmentation patterns, as referenced in ChemSpider ID 21245510 . Purity (>95%) is typically assessed via HPLC, as noted in synthesis protocols .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : A common approach involves catalytic reduction of nitro derivatives (e.g., 1,2,3-trinitrobenzene) using hydrogen gas and palladium on carbon. Alternative methods include condensation reactions with ammonia under high-pressure conditions. Post-synthesis purification via recrystallization or column chromatography ensures removal of byproducts like mono- or di-substituted amines .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : The compound should be stored in a dark, inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent oxidation or decomposition. Exposure to light or moisture may lead to degradation, as indicated by its sensitivity to ambient conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in purity assessments between HPLC and other analytical methods?

  • Methodological Answer : Discrepancies may arise from residual solvents, isomeric impurities, or degradation products. Cross-validate results using complementary techniques:

  • HPLC (95% purity threshold) for quantifying organic impurities .
  • Elemental analysis to verify stoichiometry (C₆H₉N₃).
  • Thermogravimetric analysis (TGA) to detect volatile contaminants .
    • Contradictions often stem from method-specific detection limits, requiring orthogonal validation .

Q. What challenges arise when utilizing this compound in polymer crosslinking applications?

  • Methodological Answer : The triamine’s steric hindrance and electron-rich aromatic ring can slow reaction kinetics in polyimide or polyamide synthesis. Optimize conditions by:

  • Using polar aprotic solvents (e.g., DMAc) to enhance solubility .
  • Adjusting stoichiometry to account for incomplete amine participation.
  • Monitoring crosslinking efficiency via dynamic mechanical analysis (DMA) or FTIR .

Q. How does the isomeric structure of this compound influence its reactivity compared to 1,3,5-triamine derivatives?

  • Methodological Answer : The 1,2,3-triamine isomer exhibits greater steric crowding, reducing nucleophilicity in reactions with electrophiles (e.g., carbonyl compounds). In contrast, the symmetrical 1,3,5-triamine (CAS 108-72-5) allows uniform reactivity in coordination chemistry. Comparative studies using X-ray crystallography and DFT calculations can clarify electronic and steric effects .

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Adhere to GHS hazard codes (H302, H315, H319):

  • Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation (H335).
  • In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Data Contradiction Analysis

  • Purity Variability : While one source reports >95% purity , another cites 95% via HPLC . This discrepancy may reflect batch-specific impurities or differences in analytical calibration. Researchers should validate purity using multiple methods and source certificates of analysis.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.